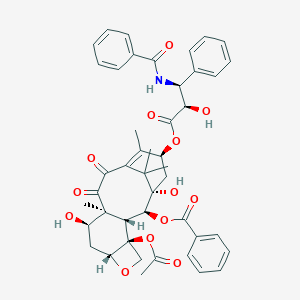

Taxane Ia

Descripción

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H47NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33,35-36,38,48,50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCYABFPESVRKC-VIMPDCIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H47NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909476 | |

| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105377-71-7 | |

| Record name | 10-Deacetyl-10-oxo-7-epi-taxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotransformation of Taxane Diterpenoids

Elucidation of the Taxane (B156437) Biosynthetic Pathway Stages

The biosynthesis of taxanes is a complex process estimated to involve approximately 19 enzymatic steps from the initial precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the final product like paclitaxel (B517696). mdpi.commdpi.comencyclopedia.pubnih.govajol.info Research over several decades has significantly elucidated many of these stages, although some intermediate steps and the precise order of certain reactions continue to be areas of active investigation. encyclopedia.pubnih.govnih.gov

Early Cyclase Phase Reactions and Taxadiene Formation

The committed step in the biosynthesis of the taxane skeleton is the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). mdpi.commdpi.comencyclopedia.pubnih.govajol.infowikipedia.orgpnas.orgbiorxiv.orgthieme-connect.comresearchgate.netresearchgate.netuni-konstanz.denih.govpnas.org GGPP, a C20 isoprenoid, is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants. mdpi.comnih.gov

This crucial cyclization is catalyzed by the enzyme taxadiene synthase (TXS). mdpi.commdpi.comencyclopedia.pubnih.govajol.infowikipedia.orgpnas.orgbiorxiv.orgthieme-connect.comresearchgate.netuni-konstanz.denih.govpnas.org TXS converts GGPP into taxa-4(5),11(12)-diene, commonly referred to as taxadiene. mdpi.commdpi.comencyclopedia.pubwikipedia.orgpnas.orgthieme-connect.comresearchgate.netnih.govpnas.orgfrontiersin.org Taxadiene serves as the foundational diterpene olefin core upon which the subsequent structural modifications are built. mdpi.commdpi.comencyclopedia.pubnih.govajol.infowikipedia.orgbiorxiv.orgresearchgate.netresearchgate.netuni-konstanz.denih.govpnas.orgwikipedia.orgresearchgate.net While taxa-4(5),11(12)-diene is the primary product, TXS can also produce minor amounts of the alternative isomer taxa-4(20),11(12)-diene. frontiersin.orgnih.gov

Oxygenation and Hydroxylation Cascade Mechanisms

Following the formation of the taxadiene core, a series of oxidative modifications occur, primarily involving hydroxylation at various carbon positions. This phase is often referred to as the "oxidase phase". uni-konstanz.deresearchgate.net These reactions are predominantly catalyzed by cytochrome P450 monooxygenases. mdpi.commdpi.comencyclopedia.pubnih.govajol.infonih.govnih.govresearchgate.netresearchgate.netresearchgate.netupf.edupnas.orgfrontiersin.orgacs.orgnih.gov

The first oxygenation step typically involves the hydroxylation of taxadiene at the C5 position, leading to the formation of taxadien-5α-ol. biorxiv.orgresearchgate.netresearchgate.netnih.govpnas.orgpnas.orgacs.orgnih.gov This reaction is catalyzed by taxadiene 5α-hydroxylase (T5αOH), a cytochrome P450 enzyme. biorxiv.orgnih.govpnas.orgfrontiersin.orgpnas.orgfrontiersin.orgacs.org Subsequent hydroxylation steps occur at multiple other positions on the taxane skeleton, including C1, C2, C7, C9, C10, C13, C14, and C20. mdpi.comencyclopedia.pubnih.govnih.govupf.edupnas.orgfrontiersin.orgnih.gov The order of these hydroxylation steps can be complex and may involve bifurcations in the pathway, leading to the diversity of taxane structures observed in nature. nih.govnih.govpnas.org For instance, hydroxylation at C13 is a crucial step in the pathway leading to paclitaxel. pnas.orgresearchgate.net Hydroxylations at C2 and C9 are considered to occur later in the pathway, while those at C7 and C1 are thought to be very late introductions. nih.govpnas.org

Acylation and Side-Chain Elaboration Steps

Concurrent with or following the oxygenation events, acylation reactions introduce various functional groups, such as acetyl and benzoyl moieties, to the hydroxylated taxane core. mdpi.commdpi.comencyclopedia.pubnih.govajol.infonih.govresearchgate.netresearchgate.netnih.govpnas.orgresearchgate.netnih.gov These steps are catalyzed by acyl CoA-dependent acyltransferases. nih.govnih.govpnas.orgnih.gov

Key acylation steps include the acetylation of taxadien-5α-ol to form taxadien-5α-yl acetate, catalyzed by taxadien-5α-ol O-acetyltransferase (TAT). researchgate.netnih.govpnas.orgnih.gov Benzoylation at the C2 position is catalyzed by taxane 2α-O-benzoyltransferase (TBT). nih.govpnas.orgresearchgate.net The acetylation at the C10 position involves 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). nih.govpnas.orgresearchgate.net

A critical late stage involves the attachment of the complex C13 side chain, which is essential for the biological activity of paclitaxel. nih.govnih.govnih.govpnas.orgresearchgate.netresearchgate.net This side chain is derived from phenylalanine. nih.govresearchgate.net The attachment of the β-phenylalanine moiety to baccatin (B15129273) III is catalyzed by baccatin III:3-amino-3-phenylpropanoyl transferase (BAPT). researchgate.net Subsequent modifications of the side chain, including hydroxylation and benzoylation, complete the formation of paclitaxel. nih.govresearchgate.net

Enzymology of Taxane Biosynthesis

The enzymes catalyzing the taxane biosynthetic pathway are diverse, with taxadiene synthase and cytochrome P450 hydroxylases playing central roles in shaping the taxane scaffold and introducing crucial functional groups.

Taxadiene Synthase (TXS) Function and Catalytic Mechanisms

Taxadiene synthase (TXS, EC 4.2.3.17) is a class I diterpene cyclase that initiates the committed step of taxane biosynthesis by catalyzing the cyclization of GGPP to taxadiene. mdpi.commdpi.comencyclopedia.pubnih.govajol.infowikipedia.orgpnas.orgthieme-connect.comresearchgate.netuni-konstanz.denih.govpnas.orgfrontiersin.orgnih.govresearchgate.net This enzyme is typically found in the stem bark and cambium of Taxus species. researchgate.net

The catalytic mechanism of TXS involves the ionization of the diphosphate moiety of GGPP, which is facilitated by a trinuclear Mg2+ ion cluster coordinated by conserved metal-binding motifs. pnas.orgnih.govresearchgate.net This ionization generates a transient, acyclic carbocation intermediate. pnas.orgfrontiersin.org Subsequent complex cyclization and rearrangement steps, including proton transfers, lead to the formation of the taxadiene ring system. uni-konstanz.defrontiersin.orgnih.govresearchgate.net Unlike class II terpenoid cyclases that utilize a DXDD motif for protonation, TXS lacks this motif, consistent with its function as a class I cyclase. nih.govresearchgate.net The active site of TXS is relatively large, which contributes to its ability to produce minor amounts of alternative taxadiene isomers. nih.gov

Cytochrome P450 Hydroxylases (e.g., T5αOH, T13αOH, T10βOH, T14βOH, T2αOH, T7βOH, T9αOH, T1βOH) in Taxane Functionalization

Cytochrome P450 monooxygenases are a superfamily of enzymes crucial for introducing hydroxyl groups at specific positions on the taxane core. mdpi.commdpi.comencyclopedia.pubnih.govajol.infonih.govnih.govresearchgate.netresearchgate.netupf.edupnas.orgfrontiersin.orgacs.orgnih.gov These enzymes are membrane-bound, typically associated with the endoplasmic reticulum, and require NADPH-reductases for activity. upf.edufrontiersin.org In Taxus species, the identified taxane hydroxylases belong to the CYP725A subfamily. nih.govfrontiersin.orgupf.edufrontiersin.org

Several specific cytochrome P450 hydroxylases have been characterized for their roles in taxane biosynthesis:

The sequential action of these and other uncharacterized hydroxylases, in combination with acyltransferases, progressively modifies the taxane core, leading to the diverse array of taxane diterpenoids found in Taxus species. The precise order and interplay of all these enzymes in the complete pathway to complex taxanes like paclitaxel are still under investigation. encyclopedia.pubnih.govnih.gov

Key Enzymes in Taxane Biosynthesis

| Enzyme Name | Abbreviation | EC Number | Catalyzed Reaction | Reference |

|---|---|---|---|---|

| Taxadiene Synthase | TXS | EC 4.2.3.17 | GGPP cyclization to taxadiene | mdpi.commdpi.comencyclopedia.pubnih.govajol.infowikipedia.orgpnas.orgthieme-connect.comresearchgate.netuni-konstanz.denih.govpnas.orgfrontiersin.org |

| Taxadiene 5α-hydroxylase | T5αOH | CYP725A4 | Taxadiene hydroxylation at C5 | biorxiv.orgnih.govpnas.orgfrontiersin.orgupf.edupnas.orgfrontiersin.orgacs.org |

| Taxane 13α-hydroxylase | T13αOH | - | Hydroxylation at C13 | nih.govupf.edupnas.orgresearchgate.net |

| Taxane 10β-hydroxylase | T10βOH | - | Hydroxylation at C10 | mdpi.comencyclopedia.pubresearchgate.netresearchgate.netupf.edupnas.orgfrontiersin.org |

| Taxane 14β-hydroxylase | T14βOH | - | Hydroxylation at C14 | upf.edufrontiersin.org |

| Taxane 2α-hydroxylase | T2αOH | - | Hydroxylation at C2 | mdpi.comencyclopedia.pubfrontiersin.orgupf.edupnas.orgfrontiersin.org |

| Taxane 7β-hydroxylase | T7βOH | - | Hydroxylation at C7 | mdpi.comencyclopedia.pubfrontiersin.orgupf.edupnas.orgfrontiersin.org |

| Taxoid 9α-hydroxylase | T9αOH | CYP725A37 | Hydroxylation at C9 | mdpi.comencyclopedia.pubnih.gov |

| Taxane 1β-hydroxylase | T1βOH | - | Hydroxylation at C1 | mdpi.comnih.gov |

| Taxadien-5α-ol O-acetyltransferase | TAT | - | Acetylation of taxadien-5α-ol at C5 | researchgate.netnih.govpnas.orgnih.gov |

| Taxane 2α-O-benzoyltransferase | TBT | - | Benzoylation at C2 | nih.govpnas.orgresearchgate.net |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | - | Acetylation of 10-deacetylbaccatin III at C10 | nih.govpnas.orgresearchgate.net |

| Baccatin III:3-amino-3-phenylpropanoyl transferase | BAPT | - | Attachment of C13 side chain to baccatin III | nih.govresearchgate.net |

| 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase | DBTNBT | - | Benzoylation of the C13 side chain | nih.govnih.govresearchgate.net |

Acyltransferases and other Modifying Enzymes (e.g., TAT, TBT, DBAT, BAPT, DBTNBT)

The modification of the taxane core structure involves a series of enzymatic reactions, including hydroxylations and acylations, catalyzed by a variety of enzymes. Acyltransferases play a crucial role in attaching acyl groups to different positions of the taxane skeleton, contributing to the structural diversity and biological activity of taxanes. Several key acyltransferases have been identified and characterized in the taxane biosynthetic pathway.

Taxadiene-5α-ol-O-acetyl Transferase (TAT) catalyzes the first acylation step, converting taxadien-5α-ol to taxadien-5α-yl acetate. This step is considered slow for downstream hydroxylation reactions but is not rate-limiting for the synthesis of the core taxane skeleton. mdpi.comresearchgate.net

Taxane-2α-O-benzoyl Transferase (TBT) functions in a later stage, catalyzing the conversion of 2-debenzoyl-7,13-diacetyl baccatin III to 7,13-diacetyl baccatin III. mdpi.comresearchgate.netresearchgate.net

10-Deacetylbaccatin III-10-O-acetyl Transferase (DBAT) is considered a key rate-limiting enzyme in the paclitaxel pathway. mdpi.com It catalyzes the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to produce baccatin III. mdpi.comfrontiersin.orgtechscience.comresearchgate.net

Baccatin III: 3-amino, 3-phenylpropanoyl Transferase (BAPT) is responsible for the selective 13-O-acylation of baccatin III. mdpi.com It utilizes β-phenylalanoyl-CoA as the acyl donor to form N-debenzoyl-2′-deoxytaxol (β-phenylalanyl baccatin III). mdpi.comresearchgate.netnih.govpnas.orgbiorxiv.org BAPT shows a preference for β-phenylalanoyl-CoA over 3-phenylisoserinoyl-CoA. pnas.org

3′-N-debenzoyl-2′-deoxytaxol N-benzoyl Transferase (DBTNBT) is considered to catalyze the final step in the formation of paclitaxel, transferring a benzoyl group to the amino group of the side chain of N-debenzoyl-taxol. mdpi.comresearchgate.netnih.gov

These acyltransferases, along with cytochrome P450-dependent monooxygenases responsible for hydroxylation steps, are crucial for decorating the taxane skeleton and ultimately forming complex taxanes like paclitaxel. researchgate.netfrontiersin.orgpnas.orgnih.govajol.info The acylation reactions mediated by these enzymes significantly contribute to the structural and functional diversity of taxanes. mdpi.com

| Enzyme Name | Abbreviation | Catalyzed Reaction | Substrate(s) | Product(s) |

| Taxadiene-5α-ol-O-acetyl Transferase | TAT | Acetylation at C5 | Taxadien-5α-ol, Acetyl-CoA | Taxadien-5α-yl acetate |

| Taxane-2α-O-benzoyl Transferase | TBT | Benzoylation at C2 | 2-debenzoyl-7,13-diacetyl baccatin III, Benzoyl-CoA | 7,13-diacetyl baccatin III |

| 10-Deacetylbaccatin III-10-O-acetyl Transferase | DBAT | Acetylation at C10 | 10-Deacetylbaccatin III, Acetyl-CoA | Baccatin III |

| Baccatin III: 3-amino, 3-phenylpropanoyl Transferase | BAPT | Acylation at C13 with phenylpropanoyl group | Baccatin III, β-phenylalanoyl-CoA | N-debenzoyl-2′-deoxytaxol (β-phenylalanyl baccatin III) |

| 3′-N-debenzoyl-2′-deoxytaxol N-benzoyl Transferase | DBTNBT | Benzoylation at the side chain amino group | N-debenzoyl-taxol, Benzoyl-CoA | Paclitaxel |

Identification of Uncharacterized Enzymes in the Taxane Pathway

Despite significant progress, the taxane biosynthetic pathway is not yet fully understood, with several enzymatic steps remaining undefined and the corresponding enzymes uncharacterized. frontiersin.orgnih.govresearchgate.netencyclopedia.pub These missing enzymes, particularly cytochrome P450-like hydroxylases, represent bottlenecks in fully elucidating and reconstructing the pathway. nih.gov

| Putative/Newly Identified Enzyme | Proposed Function in Taxane Pathway | Research Approach | Source Organism/System | Citation |

| TOT1 | Oxetane (B1205548) ring formation | Identification via genomics and functional characterization | Taxus species | chemrxiv.org |

| T1βOH | Hydroxylation at C1β | Identification via transcriptomics, synthetic biology, and pathway reconstitution | Taxus species, Nicotiana benthamiana (heterologous expression) | chemrxiv.orgoup.comresearchgate.net |

| T9αOH | Hydroxylation at C9α | Identification via transcriptomics, synthetic biology, and pathway reconstitution | Taxus species, Nicotiana benthamiana (heterologous expression) | biorxiv.orgoup.comresearchgate.net |

| TB506 | Hydroxylation of the taxane side chain (final step) | In silico characterization and functional assay in heterologous system | Taxus baccata, Heterologous system (e.g., protoplasts) | nih.govnih.gov |

| Putative C4β, C20-epoxidase (EPOX) / Oxomutase (OXM) | Formation of oxetane ring | Candidate genes identified through transcriptomics | Taxus baccata | nih.gov |

Metabolic Engineering and Synthetic Biology Approaches for Taxane Production

The limited supply of taxanes from natural sources and the high cost of chemical synthesis have driven the exploration of metabolic engineering and synthetic biology approaches for their sustainable production. frontiersin.orgfrontiersin.orgpnas.orgoup.com These strategies aim to reconstruct and optimize the taxane biosynthetic pathway in heterologous host organisms or enhance production in Taxus cell cultures. frontiersin.orgfrontiersin.orgoup.comnih.gov

Metabolic engineering involves modifying existing metabolic pathways in an organism to increase the yield of desired compounds or introduce new pathways. In the context of taxanes, this includes overexpression of limiting genes in the taxane biosynthetic pathway, manipulation of transcription factors regulating the pathway, and optimization of culture conditions. frontiersin.orgfrontiersin.org

Synthetic biology focuses on designing and constructing new biological parts, devices, and systems, or re-designing existing natural biological systems for useful purposes. oup.com For taxane production, this involves transferring the entire or partial taxane metabolic route into heterologous hosts, creating synthetic organisms capable of producing taxanes. frontiersin.orgfrontiersin.orgoup.com

Significant advances have been made in engineering the taxane pathway in different hosts, leading to the accumulation of taxane intermediates. frontiersin.orgnih.gov However, transferring the entire complex pathway, which involves approximately 19 enzymatic steps, into heterologous organisms remains a challenge. frontiersin.orgfrontiersin.orgajol.info

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression systems, such as bacteria (Escherichia coli) and yeast (Saccharomyces cerevisiae), as well as plants like Nicotiana benthamiana, offer advantages for taxane production due to their ease of manipulation, rapid growth, and scalability. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov

Early attempts in E. coli involved co-expressing a limited number of taxane biosynthetic genes, resulting in the production of early intermediates like taxadiene, albeit at low yields compared to Taxus cell cultures. frontiersin.org

Saccharomyces cerevisiae has also been explored as a host for reconstructing the taxane pathway. frontiersin.orgnih.gov Efforts have focused on introducing genes for the early part of the pathway, including taxadiene synthase (TXS) and geranylgeranyl diphosphate synthase (GGPPS), and optimizing precursor supply. frontiersin.orgnih.gov Metabolic engineering in yeast has led to increased taxadiene levels. nih.gov

| Heterologous Host System | Taxane Pathway Reconstruction Progress | Key Achievements/Challenges | Citation |

| Escherichia coli | Production of early intermediates (e.g., taxadiene) | Low yields compared to Taxus cultures | frontiersin.org |

| Saccharomyces cerevisiae | Production of early intermediates (e.g., taxadiene) | Increased taxadiene levels through metabolic engineering; challenges with expressing full pathway | frontiersin.orgresearchgate.netnih.gov |

| Nicotiana benthamiana | Reconstruction of early steps, production of baccatin III and paclitaxel precursors | Promising for expressing CYP450s; challenges with achieving high yields of final product | mdpi.combiorxiv.orgfrontiersin.orgchemrxiv.orgoup.comescholarship.orgresearchgate.net |

Combinatorial Biosynthesis and Directed Evolution for Novel Taxane Structures

Combinatorial biosynthesis and directed evolution are powerful tools for generating novel taxane structures and improving the efficiency of existing biosynthetic enzymes.

Combinatorial biosynthesis involves combining genes or modules from different biosynthetic pathways or organisms in a host system to produce new or modified compounds. escholarship.org By mixing and matching enzymes with different substrate specificities or catalytic activities, it is possible to create libraries of novel taxane derivatives. This approach can lead to the generation of compounds with potentially improved pharmacological properties.

Directed evolution focuses on engineering enzymes through iterative cycles of mutagenesis, screening, and selection to improve their catalytic efficiency, specificity, or alter their product profile. google.com Applying directed evolution to enzymes in the taxane pathway, such as taxadiene synthase (TXS), has shown promise in improving the selectivity and yield of key intermediates. mdpi.comresearchgate.net For example, site-saturation mutagenesis and directed evolution of TXS have led to variants with augmented paclitaxel precursor production and improved selectivity for specific taxadiene isomers. mdpi.comresearchgate.net

These approaches can help overcome limitations in the natural pathway, such as low enzyme activity or the production of undesired byproducts, and facilitate the creation of novel taxane scaffolds or functionalizations that may not occur in nature. frontiersin.orgescholarship.org

Microbial and Enzymatic Biotransformation of Taxane Derivatives

Microbial and enzymatic biotransformation offer alternative or complementary strategies for obtaining taxane derivatives. These methods utilize the catalytic capabilities of microorganisms or isolated enzymes to modify existing taxane structures, leading to the generation of novel compounds or the conversion of less valuable taxanes into more desirable ones. nih.govnih.govoncohemakey.comnih.govlongdom.orggoogle.comresearchgate.netmdpi.com

Microbial biotransformation involves incubating taxane substrates with microbial cultures, which can perform various enzymatic reactions such as hydroxylation, acetylation, deacetylation, and glycosylation. nih.govnih.govlongdom.orgresearchgate.net This approach can yield derivatives that are difficult or uneconomical to produce by chemical synthesis. longdom.orgresearchgate.net Screening of large numbers of microorganisms has identified strains capable of performing specific biotransformations on taxanes and their derivatives. nih.govlongdom.org

Enzymatic biotransformation utilizes isolated enzymes to catalyze specific reactions on taxane substrates under controlled conditions. nih.govresearchgate.net This allows for high regio- and stereoselectivity, minimizing the formation of unwanted byproducts. longdom.orgresearchgate.net Enzymes like C-13 taxolase, C-10 deacetylase, and C-7 xylosidase have been used to convert various taxanes to key precursors like 10-deacetylbaccatin III. mdpi.comannualreviews.org

Biotransformation can also be used to mimic steps in the natural biosynthetic pathway or to prepare drug metabolites. nih.govresearchgate.net The mild conditions of microbial and enzymatic transformations are advantageous for modifying complex and sensitive taxane structures. longdom.orgresearchgate.net

Novel Metabolite Generation through Biocatalysis

Biocatalysis, encompassing both microbial and enzymatic transformations, is a powerful tool for generating novel taxane metabolites and expanding the structural diversity of this compound class. mdpi.compreprints.org By employing different microorganisms or enzymes and varying reaction conditions, researchers can access a wide range of biotransformation products. longdom.orgmdpi.com

Examples of novel metabolite generation through biocatalysis include the formation of hydroxylated, acetylated, deacetylated, and glycosylated taxane derivatives. longdom.orgresearchgate.netmdpi.com Some biotransformed products have shown altered or improved biological activities, such as enhanced cytotoxicity against tumor cells or reversal of multidrug resistance. nih.govlongdom.orgmdpi.com

Furthermore, biocatalysis can lead to the formation of unusual taxane structures that are not typically found in nature or are difficult to synthesize chemically. mdpi.com This highlights the potential of biotransformation as a method for discovering new drug leads and exploring the structure-activity relationships of taxane derivatives. nih.govmdpi.com

| Biocatalysis Method | Description | Applications in Taxane Modification | Examples of Modified Taxanes/Products | Citation |

| Microbial Biotransformation | Using whole microbial cells to catalyze reactions | Hydroxylation, acetylation, deacetylation, glycosylation | Hydroxy-derivatives, deacetylated taxanes, xylosyltaxanes | nih.govnih.govlongdom.orgresearchgate.netmdpi.com |

| Enzymatic Biotransformation | Using isolated enzymes to catalyze specific reactions | Regio- and stereoselective modifications, cleavage of side chains or acyl groups | 10-deacetylbaccatin III from various taxanes | mdpi.comnih.govresearchgate.netannualreviews.org |

| Biocatalysis (General) | Utilizing biological catalysts (microorganisms or enzymes) | Generation of novel metabolites, structural diversification | Hydroxylated, acetylated, deacetylated, glycosylated, and unusual taxane derivatives | nih.govlongdom.orgresearchgate.netmdpi.compreprints.org |

Enzymatic and Microbial Degradation Pathways

The degradation of taxane diterpenoids can occur through enzymatic processes within organisms or via microbial metabolism in the environment. These pathways often involve a series of enzymatic reactions that modify the complex taxane structure.

Enzymatic Degradation:

Within biological systems, particularly in mammals, cytochrome P450 (CYP) enzymes play a significant role in the metabolism and degradation of taxanes like paclitaxel and docetaxel (B913). These enzymes are primarily responsible for introducing hydroxyl groups into the taxane structure, leading to the formation of various metabolites nih.gov. CYP3A4 is a major enzyme involved in the metabolism of both paclitaxel and docetaxel, while CYP3A5 and CYPC8 also contribute to the metabolism of docetaxel and paclitaxel, respectively nih.gov. The hydroxylation reactions mediated by CYPs can occur at various positions on the taxane core and the attached side chains nih.gov.

Beyond mammalian metabolism, enzymatic degradation is also relevant in the context of taxane biosynthesis and modification in plants and microorganisms. Enzymes such as hydroxylases, acetyltransferases, and hydrolases are involved in tailoring the taxane skeleton. While these are primarily biosynthetic enzymes, some can also participate in modifying or breaking down taxane structures under specific conditions. For instance, enzymes like C-13 taxolase and C-10 deacetylase have been identified in microorganisms and can cleave specific functional groups from taxanes, leading to structural modifications annualreviews.org.

Microbial Degradation:

Microorganisms, including bacteria and fungi, have demonstrated the ability to degrade or biotransform taxane diterpenoids. This is particularly relevant in environmental contexts, such as in soil or wastewater, where taxane residues might be present nih.govmdpi.com.

Several studies have reported the isolation of microorganisms capable of degrading paclitaxel and related taxanes. For example, Citrobacter amalonaticus Rashtia, a bacterium isolated from pharmaceutical wastewater, has shown the ability to degrade paclitaxel, utilizing it as a sole carbon source nih.govdntb.gov.ua. This highlights the potential for microbial bioremediation of taxane contamination.

Microbial biotransformation can also lead to the production of modified taxanes. Endophytic microbes residing within Taxus plants, the natural source of many taxanes, can influence the accumulation and potentially the modification of these compounds nih.gov. While some endophytes may promote taxane accumulation, others might possess enzymatic capabilities that lead to their degradation or conversion into different taxane derivatives nih.gov.

The enzymatic reactions involved in microbial degradation can include hydroxylation, acetylation, deglycosylation, and cleavage of ester bonds. These reactions can alter the solubility, activity, and persistence of taxane compounds. The specific degradation pathways and the resulting metabolites depend heavily on the microbial species and the environmental conditions nih.govmdpi.com.

Detailed Research Findings and Data:

Research into taxane degradation pathways often involves identifying the specific enzymes and microorganisms responsible, elucidating the reaction mechanisms, and analyzing the resulting degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to identify and quantify taxanes and their metabolites in degradation studies nih.govjst.go.jp.

Studies on microbial degradation have sometimes focused on the ability of isolates to tolerate and metabolize taxanes. For instance, Citrobacter amalonaticus Rashtia was found to tolerate relatively high concentrations of paclitaxel and achieve significant degradation rates under aerobic conditions nih.gov.

While specific data on the enzymatic and microbial degradation of "Taxane Ia" is not explicitly detailed in the provided search results, the general principles and mechanisms observed for other taxanes like paclitaxel and docetaxel are likely relevant. The degradation of Taxane Ia would similarly involve enzymatic modifications catalyzed by oxidoreductases, hydrolases, and potentially other enzyme classes, depending on its specific structure. Microbial degradation would involve the metabolic capabilities of various bacteria and fungi to utilize or transform the compound.

Further research is needed to specifically elucidate the degradation pathways of Taxane Ia, identify the key enzymes and microbes involved, and understand the factors influencing its persistence and transformation in different environments.

Data Table: Enzymes Involved in Taxane Metabolism/Degradation (General Examples)

| Enzyme Class | Specific Enzyme Examples | Role in Taxane Modification/Degradation | Relevant Taxanes (Examples) | Source (Examples) |

| Cytochrome P450s | CYP3A4, CYP3A5, CYPC8 | Hydroxylation of taxane core and side chains (mammalian metabolism) | Paclitaxel, Docetaxel | Mammalian liver nih.gov |

| Hydrolases | C-13 taxolase, C-10 deacetylase, C-7 xylosidase | Cleavage of specific functional groups (e.g., side chain, acetyl, xylosyl) | Various taxanes annualreviews.org | Microorganisms annualreviews.org |

| Acetyltransferases | Taxadien-5α-ol-O-acetyltransferase (TAT) | Acetylation (primarily biosynthesis, but relevant for modification) | Taxadiene-5α-ol frontiersin.org | Taxus species frontiersin.org |

| Hydroxylases (Microbial) | Not specifically detailed for Taxane Ia | Hydroxylation at various positions | Various taxanes nih.gov | Various microorganisms nih.gov |

Data Table: Examples of Taxane-Degrading Microorganisms

| Microorganism Species | Taxane Substrate (Examples) | Observed Activity/Outcome | Source Environment (Examples) |

| Citrobacter amalonaticus | Paclitaxel | Degradation, utilization as carbon source nih.govdntb.gov.ua | Pharmaceutical wastewater nih.gov |

| Erwinia genus | Paclitaxel, related taxanes | Production (biosynthesis), but indicates metabolic capability google.com | Taxus canadensis google.com |

| Nocardioides genus | Various taxanes | Production of C-13 taxolase and C-10 deacetylase annualreviews.org | Not specified annualreviews.org |

| Endophytic bacteria | Taxanes | Influence on accumulation, potential degradation/modification nih.gov | Taxus plants nih.gov |

Chemical Synthesis and Derivatization Strategies for Taxane Compounds

Total Synthesis Methodologies for the Taxane (B156437) Core Structure

The total synthesis of taxanes, including the intricate taxane core structure, has been a major endeavor in organic chemistry. The complexity arises from the fused ring system, the presence of multiple chiral centers, and the often highly oxygenated nature of these molecules. Total synthesis approaches aim to construct the entire taxane framework from simpler, readily available starting materials.

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a crucial first step in planning the total synthesis of complex molecules like taxanes. This process involves working backward from the target molecule to simpler precursors by identifying strategic bond disconnections. For the taxane core, key disconnections often focus on cleaving bonds in the central eight-membered (B) ring or the six-membered (A and C) rings to arrive at more manageable fragments. Different total synthesis strategies have employed various key bond formations, including Diels-Alder reactions, intramolecular Heck reactions, and radical cyclizations, to construct the polycyclic taxane skeleton. tci-chemical-trading.com The choice of disconnections is guided by the availability of starting materials and the reliability of the corresponding forward reactions, aiming for convergent routes where possible to improve efficiency. tci-chemical-trading.com

Enantioselective Approaches and Stereochemical Control

Taxanes possess numerous chiral centers, making enantioselective synthesis and precise stereochemical control paramount in total synthesis. Strategies to control stereochemistry include the use of chiral starting materials (chiral pool synthesis), asymmetric catalysis, and the use of chiral auxiliaries. Enantioselective conjugate additions and other asymmetric reactions have been developed to establish key stereocenters early in the synthesis sequence, allowing subsequent transformations to proceed with high diastereoselectivity based on the existing chirality. The successful implementation of enantioselective methods is essential to obtain the desired stereoisomer of the taxane core and, ultimately, the target taxane compound with the correct biological activity.

Oxidative Ascent Strategies and Late-Stage Functionalization

Many naturally occurring taxanes, including Taxane Ia, are highly oxygenated. Total synthesis often involves building a less-oxygenated taxane core followed by the introduction of oxygen functionalities through oxidative ascent strategies and late-stage functionalization. This approach, sometimes referred to as an "oxidase phase" in biomimetic strategies, mimics the enzymatic oxidation steps in the biosynthesis of taxanes in nature. Selective C-H oxidation reactions are employed to introduce hydroxyl or carbonyl groups at specific positions on the taxane core. Late-stage functionalization allows for the diversification of a common taxane intermediate to access various taxane analogs with different oxidation patterns.

Semi-synthesis of Taxane Derivatives

Given the complexity of the taxane core and the often low abundance of highly functionalized taxanes in natural sources, semi-synthesis from more readily available natural taxane precursors has become a crucial route for the production of important taxane derivatives.

Utilization of Abundant Natural Precursors (e.g., 10-Deacetylbaccatin III, 9-Dihydro-13-acetylbaccatin III)

Semi-synthesis leverages natural taxanes that are more abundant in Taxus species than the target compound. Two key precursors widely utilized are 10-deacetylbaccatin III (10-DAB III) and 9-dihydro-13-acetylbaccatin III (9-DHAB III). 10-DAB III is a major metabolite in Taxus baccata (European Yew), while 9-DHAB III is particularly abundant in Taxus canadensis (Canadian Yew). These precursors already possess the core taxane skeleton with several key functional groups in place, significantly reducing the synthetic effort compared to total synthesis. Chemical modifications of these precursors, including selective protection, deprotection, oxidation, and reduction reactions, are performed to transform them into the desired taxane derivatives.

Strategic Introduction of the Phenylisoserine (B1258129) Side Chain

A defining feature of many biologically active taxanes, including Paclitaxel (B517696) and likely Taxane Ia given its structural similarity to Paclitaxel fishersci.com, is the phenylisoserine side chain typically attached to the C13 hydroxyl group of the taxane core. The strategic introduction of this side chain is a critical step in the semi-synthesis of these compounds. This is commonly achieved by coupling a suitably protected baccatin (B15129273) III derivative (such as 10-DAB III after necessary modifications) with a synthetic analog of the phenylisoserine side chain. Various methods have been developed for this coupling reaction, often involving activated forms of the side chain, such as β-lactams or protected phenylisoserine derivatives, to ensure efficient and stereoselective attachment to the complex taxane core.

Synthesis and Derivatization via Metal Alkoxide Intermediates (e.g., Taxane Ia)

The semi-synthesis of complex taxane derivatives, such as paclitaxel and docetaxel (B913), often relies on the coupling of a functionalized taxane nucleus with a side chain precursor. A key strategy in this process involves the use of metal alkoxide intermediates of the taxane core, which are then reacted with an activated form of the side chain, typically an oxazinone (β-lactam). This approach has proven effective for the attachment of the crucial C-13 side chain found in many biologically active taxanes. Taxane Ia, a derivative of taxol, can be considered within the scope of taxane compounds that can be synthesized or derivatized using this methodology google.comnih.govgoogle.com.

Role of Group IA, IIA, and Transition Metal Alkoxides in Taxane Nucleus Functionalization

Metal alkoxides derived from the taxane nucleus serve as activated intermediates for subsequent coupling reactions. The metal counterion plays a crucial role in the reactivity and selectivity of the alkoxide. Group IA metals, such as lithium, sodium, and potassium, are commonly employed to form these alkoxides by treating a hydroxyl-bearing taxane precursor with a strong base, such as an organolithium reagent or a metal hydride google.comgoogleapis.com. Lithium alkoxides, in particular, have been frequently utilized in the context of coupling reactions with β-lactams nih.govgoogle.comgoogleapis.comannualreviews.org.

Group IIA metals (e.g., magnesium) and various transition metals, including titanium, can also be used to form the metal alkoxide intermediates google.comgoogle.comgoogleapis.com. The choice of metal and the reaction conditions can influence the efficiency and diastereoselectivity of the subsequent coupling step. These metal alkoxides facilitate the nucleophilic attack on the electrophilic coupling partner, enabling the formation of new bonds and the introduction of desired functionalities onto the taxane scaffold.

Reaction Kinetics and Mechanisms with Oxazinone Reagents

The reaction between a taxane metal alkoxide and an oxazinone (β-lactam) is a fundamental step in the semi-synthesis of many taxanes. This reaction typically involves the nucleophilic attack of the taxane alkoxide oxygen on the carbonyl carbon of the β-lactam ring. This attack opens the strained four-membered ring of the β-lactam, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the formation of an ester linkage, connecting the side chain to the taxane core, and the generation of an amide functionality derived from the β-lactam nitrogen.

While specific kinetic studies for the reaction of Taxane Ia metal alkoxides with oxazinones are not extensively detailed in the provided search results, the general mechanism for the coupling of taxane alkoxides (such as those derived from baccatin III derivatives) with β-lactams is well-established in the synthesis of paclitaxel and docetaxel google.comgoogle.comgoogleapis.comepo.org. The reaction is often carried out at low temperatures to control reactivity and improve selectivity. The solvent also plays a significant role in the reaction efficiency and outcome nih.gov.

The mechanism generally involves the metal alkoxide acting as a strong nucleophile. The ring opening of the β-lactam is driven by the release of ring strain. The nature of the substituents on both the taxane alkoxide and the oxazinone can influence the reaction rate and the diastereomeric ratio of the product.

Conversion Pathways from Metal Alkoxide Intermediates to Advanced Taxane Derivatives

The intermediate formed immediately after the reaction of the metal alkoxide with the oxazinone is typically a metal enolate or a related species, depending on the exact structure of the oxazinone and the taxane core. This intermediate is then processed to yield the final taxane derivative.

The conversion pathway usually involves protonation of the enolate or work-up conditions that lead to the desired functional group at the site of β-lactam opening. For the synthesis of taxanes with the C-13 side chain, this step establishes the ester linkage and the amide group characteristic of this crucial moiety google.comgoogle.comgoogleapis.comepo.org. Further chemical transformations, such as deprotection of hydroxyl groups or modification of other functionalities on the taxane core or the newly attached side chain, may be required to arrive at the target advanced taxane derivative, such as Taxane Ia or other complex analogues google.comgoogle.com. The specific sequence of these subsequent steps depends on the desired final product and the protecting group strategy employed during the synthesis.

Rational Design and Synthesis of Novel Taxane Analogues

The significant biological activity of taxanes has driven extensive efforts towards the rational design and synthesis of novel analogues. The aim is often to improve efficacy, reduce toxicity, overcome resistance mechanisms, or enhance pharmacological properties such as solubility and delivery epo.orgjustia.comnih.gov. Rational design approaches leverage the understanding of the taxane structure-activity relationships and their interaction with their biological target, primarily tubulin epo.orgjustia.comnih.gov.

Design of Conformationally Constrained Taxane Scaffolds

Understanding the bioactive conformation of taxanes when bound to tubulin is crucial for designing improved analogues. Studies, including those utilizing techniques like REDOR NMR and electron crystallography, have provided insights into the conformation adopted by paclitaxel at its binding site on tubulin (often referred to as the "T-Taxol" conformation) justia.com.

Rational design strategies have focused on creating taxane analogues with conformationally constrained scaffolds that pre-organize the molecule into a shape similar to the proposed bioactive conformation justia.com. The introduction of rigid elements, such as additional rings or bridging linkages, aims to reduce the conformational flexibility of the taxane core and the attached side chain justia.com. This can potentially lead to increased binding affinity to tubulin and improved biological activity. For example, the synthesis of bridged taxane analogues has been explored as a way to validate the T-Taxol conformation and develop compounds with enhanced tubulin-assembly activity justia.com. While some constrained analogues have shown promising activity, designing compounds that fully mimic the activity of paclitaxel through scaffold rigidification remains an active area of research justia.com.

Development of Simplified Taxane Analogues

Despite their potent activity, the structural complexity of natural taxanes like paclitaxel presents significant challenges for large-scale synthesis and can contribute to unfavorable properties such as poor water solubility nih.gov. The development of simplified taxane analogues aims to create less complex structures that retain the essential pharmacophoric elements required for biological activity, while being synthetically more accessible justia.comnih.gov.

Structure-Based Design Principles for Enhanced Selectivity

Taxane compounds, including Taxane Ia, represent a significant class of natural products characterized by a complex diterpene core, known as the taxane ring system. wikipedia.orgresearchgate.net Taxane Ia, identified in Taxus canadensis and Taxus brevifolia, possesses the molecular formula C₄₅H₄₇NO₁₃. nih.gov The therapeutic efficacy of taxanes primarily stems from their interaction with microtubules, essential components of the cellular cytoskeleton. wikipedia.orgmdpi.comnih.govnih.gov Taxanes bind to the β-tubulin subunit, promoting tubulin assembly and stabilizing microtubules, thereby disrupting cellular processes critical for cell division, particularly in rapidly proliferating cancer cells. mdpi.comnih.govnih.govanserpress.org This mechanism, while effective, can be associated with limitations related to selectivity, leading to effects on normal rapidly dividing cells and the development of resistance in cancer cells. nih.govanserpress.org Structure-based design principles are therefore crucial for developing taxane analogs with enhanced selectivity towards cancer cells and improved therapeutic profiles.

The binding site of taxanes is located within the lumen of the microtubule, specifically on the β-tubulin subunit. mdpi.comnih.govresearchgate.net Access to this site involves navigating through nanopores within the microtubule structure. nih.gov Understanding the atomic-level interactions between taxanes and tubulin is fundamental to structure-based design efforts aimed at improving selectivity. Studies utilizing techniques such as X-ray crystallography, molecular dynamics simulations, and docking have provided insights into the key residues and structural features involved in taxane binding. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on taxanes, largely based on paclitaxel and its derivatives, have identified several positions on the taxane core and the C13 side chain that are amenable to chemical modification and significantly influence binding affinity, microtubule stabilization, and cytotoxicity. researchgate.netnih.govacs.org The C2 benzoyl group and the core taxane ring system are considered essential for microtubule binding. researchgate.net The C13 side chain also plays a critical role in specific binding interactions. researchgate.net Modifications at positions such as C1, C4, C7, C9, C10, C13, and C14 have been explored to modulate activity and potentially enhance selectivity. researchgate.netnih.govacs.org For instance, alterations at the C10 position have been shown to impact activity against multidrug-resistant cell lines, potentially by affecting interactions with efflux pumps like P-glycoprotein (P-gp). acs.org Modifications at the 3'N position of the side chain can influence the binding affinity to different conformational states of tubulin (curved vs. straight), which might offer avenues for selective targeting. researchgate.net

Structure-based design for enhanced selectivity in taxanes can pursue several strategies:

Targeting Specific Tubulin Isotypes: Different tubulin isotypes are expressed in various tissues and can be differentially expressed in cancer cells compared to normal cells. Overexpression of certain isotypes, such as βIII tubulin, has been linked to taxane resistance. nih.govacs.org Structure-based design can aim to develop taxane analogs that preferentially bind to specific tubulin isotypes or target alternative sites on tubulin, potentially overcoming resistance mechanisms and improving selectivity for cancer cells expressing particular isotypes. acs.org

Modulating Binding Interactions: By understanding the precise interactions between the taxane structure and the tubulin binding pocket, modifications can be designed to optimize binding affinity or alter the mode of binding to favor interactions with tubulin in cancer cells or specific microtubule structures. Computational modeling plays a vital role in predicting the effects of structural changes on binding. researchgate.netnih.gov

Conjugation for Targeted Delivery: A significant approach to enhance selectivity involves conjugating taxanes to targeting moieties that specifically recognize markers overexpressed on cancer cell surfaces. researchgate.netnih.govnih.gov This strategy aims to deliver the taxane payload directly to tumor cells, minimizing exposure to normal tissues and reducing systemic toxicity. Examples of targeting moieties include antibodies, peptides, or vitamins whose receptors are upregulated in cancer. researchgate.netnih.govnih.gov Structure-based design informs the optimal sites on the taxane molecule for conjugation to preserve biological activity while enabling effective linkage to the targeting agent.

Design to Circumvent Resistance Mechanisms: Multidrug resistance (MDR), often mediated by efflux pumps like P-gp, is a major challenge in taxane therapy. nih.govnih.gov Structure-based design can focus on creating taxane analogs that are poor substrates for these efflux pumps, thereby maintaining higher intracellular concentrations in resistant cancer cells. nih.govnih.govaacrjournals.org Modifications at specific positions, such as C10, have shown promise in this regard. acs.org

While specific detailed research findings on the structure-based design principles solely for enhancing the selectivity of Taxane Ia are not extensively documented in the provided sources, the general principles derived from studies on related taxanes like paclitaxel are directly applicable. The unique structural features of Taxane Ia can be analyzed in the context of the known taxane-tubulin interactions to guide rational design efforts. Computational studies, such as docking Taxane Ia and its potential derivatives into the tubulin binding site, can help predict favorable modifications for improved binding or altered selectivity profiles.

Molecular Mechanisms of Action and Structure Activity Relationships of Taxanes

Interaction with Tubulin and Microtubule Dynamics

Microtubules are dynamic polymers formed by the head-to-tail assembly of αβ-tubulin heterodimers. nih.gov This dynamic nature, termed dynamic instability, involves periods of growth (polymerization) and shortening (depolymerization) and is essential for various cellular functions, including mitosis. nih.govmdpi.com Taxanes exert their primary effect by binding to tubulin and altering this delicate balance, ultimately leading to mitotic arrest and cell death. wikipedia.orgnih.govresearchgate.netnih.gov

Binding Site Characterization on β-Tubulin Subunits

Taxanes bind to a specific, high-affinity binding site located on the β-tubulin subunit within the assembled microtubule polymer. wikipedia.orgpnas.orgmdpi.comresearchgate.netnih.govuzh.chnih.govnih.govmolbiolcell.orgcsic.es This binding pocket is situated on the lumenal side of the microtubule wall and is in proximity to the lateral interface between protofilaments. nih.govnih.gov Structural studies, including electron crystallography and cryo-electron microscopy, have been instrumental in characterizing this binding site. pnas.orguzh.chnih.govnih.govresearchgate.net

The taxane (B156437) binding site is a hydrophobic cleft. researchgate.net Binding of taxanes induces conformational changes in β-tubulin, notably structuring the disordered M-loop into a short helix. uzh.ch This M-loop is crucial for establishing lateral contacts between tubulin dimers in adjacent protofilaments within the microtubule lattice. uzh.chnih.govmolbiolcell.orgresearchgate.net Specific residues within β-tubulin, such as Thr274 and Arg282, located near the taxane-binding site, have been identified as important for taxane binding and can influence drug resistance when mutated. pnas.orgnih.gov While taxanes share the same or overlapping binding sites, differences exist in their binding affinities and the structural alterations they induce. mdpi.comnih.gov For instance, docetaxel (B913) has been shown to bind more efficiently to β-tubulin than paclitaxel (B517696), resulting in increased potency in tubulin assembly assays. mdpi.comresearchgate.net

Promotion of Microtubule Assembly and Polymer Stabilization

A hallmark of taxane activity is their ability to promote the assembly of tubulin into microtubules and, crucially, to stabilize the resulting polymer against depolymerization. nih.govmdpi.comwikipedia.orgmdpi.comresearchgate.netnih.govnih.govnih.govmolbiolcell.orgcsic.esnih.govpnas.orgmolbiolcell.orgplos.org Unlike microtubule-destabilizing agents (like vinca (B1221190) alkaloids) that inhibit polymerization, taxanes shift the equilibrium towards the polymerized state. wikipedia.orgnih.gov

Taxanes achieve this stabilization by binding to the assembled microtubule lattice. csic.esresearchgate.net This binding is thought to strengthen both longitudinal and lateral interactions between tubulin dimers, thereby increasing the rigidity and stability of the microtubule. csic.espnas.org The structuring of the M-loop upon taxane binding is believed to play a key role in enhancing these lateral contacts. uzh.chmolbiolcell.orgresearchgate.net This stabilization makes microtubules resistant to depolymerization induced by various factors, including cold temperatures, calcium ions, and dilution. nih.gov At higher concentrations, taxanes can induce the formation of aberrant microtubule structures, such as bundles and asters, which are not always nucleated by a centrosome. mdpi.comnih.govplos.org

Effects on Microtubule Dynamic Instability

Beyond simply increasing microtubule mass, taxanes profoundly suppress microtubule dynamic instability. nih.govnih.govmdpi.comnih.govnih.govmolbiolcell.orgplos.orgmdpi.com Dynamic instability is characterized by four main parameters: growth rate, shortening rate, catastrophe frequency (switching from growth to shortening), and rescue frequency (switching from shortening to growth). Taxanes primarily act by reducing the rate of microtubule shortening and decreasing catastrophe frequency, effectively "freezing" the microtubules in a relatively stable, polymerized state. nih.govmolbiolcell.org

Studies using purified tubulin and live cell imaging have demonstrated these effects. For example, low concentrations of paclitaxel have been shown to suppress microtubule dynamics in living human tumor cells, inhibiting both shortening and growth rates. nih.govmolbiolcell.org This suppression of dynamics, rather than just increased polymerization, is considered a critical aspect of the antimitotic mechanism of taxanes. nih.govmolbiolcell.org The disruption of normal microtubule dynamics interferes with the formation of a functional mitotic spindle, preventing proper chromosome segregation and ultimately leading to cell cycle arrest at the G2/M phase transition and subsequent cell death. nih.govresearchgate.netnih.gov

Beyond Tubulin: Non-Microtubule Molecular Targets and Signaling Pathways

While the interaction with tubulin is the primary mechanism of action, emerging research indicates that taxanes can also modulate other molecular targets and signaling pathways, contributing to their cytotoxic effects and influencing treatment outcomes, including the development of resistance. wikipedia.orgpnas.orgfrontiersin.org

Induction of Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a cellular organelle involved in protein synthesis, folding, modification, and transport. mdpi.com Accumulation of misfolded proteins in the ER lumen leads to a state known as ER stress, which can activate the unfolded protein response (UPR). mdpi.comaacrjournals.org While the UPR initially attempts to restore ER homeostasis, prolonged or severe ER stress can trigger apoptotic pathways. mdpi.commdpi.com

Taxanes have been shown to induce ER stress in cancer cells. mdpi.comwikipedia.orgmdpi.comaacrjournals.orgmdpi.comnih.govaacrjournals.org The mechanism by which taxanes induce ER stress is not fully elucidated but may involve the accumulation of misfolded proteins due to disrupted cellular processes or direct effects on ER function. Taxane-induced ER stress can activate key UPR signaling branches, including those involving PERK, IRE1α, and ATF6. mdpi.commdpi.com Activation of these pathways can lead to the upregulation of pro-apoptotic factors such as CHOP (C/EBP homologous protein). mdpi.comaacrjournals.orgnih.govaacrjournals.org CHOP is a transcription factor that can promote apoptosis by influencing the expression of various genes, including those involved in the Bcl-2 family and ER-resident caspases. mdpi.commdpi.comnih.gov Furthermore, ER stress induced by taxanes can sensitize cancer cells to other pro-apoptotic stimuli, such as TRAIL (TNF-related apoptosis-inducing ligand), highlighting the potential for combination therapies targeting ER stress. nih.govaacrjournals.org

Influence on Protein Binding and Enzyme Activity

The primary mechanism of action of taxanes involves their binding to tubulin, the protein subunit that polymerizes to form microtubules mdpi.comnih.govoncohemakey.comaacrjournals.org. Taxanes bind to a specific site on the β-tubulin subunit, located on the interior surface of the microtubule oncohemakey.comaacrjournals.orgresearchgate.netnih.gov. This binding interaction promotes the assembly of tubulin dimers into microtubules and, critically, stabilizes these microtubule polymers by inhibiting their depolymerization mdpi.comnih.govoncohemakey.comaacrjournals.orgresearchgate.net. Unlike other antimitotic agents like vinca alkaloids that prevent microtubule assembly, taxanes shift the dynamic equilibrium towards the polymerized state, leading to the formation of overly stable and non-functional microtubule bundles oncohemakey.comnih.gov.

This stabilization disrupts the normal dynamic instability of microtubules, which is essential for various cellular processes, particularly the formation and function of the mitotic spindle during cell division oncohemakey.comaacrjournals.orgnih.gov. By interfering with spindle dynamics, taxanes cause cell cycle arrest at the G2/M phase, ultimately triggering cell death mechanisms such as apoptosis or mitotic catastrophe mdpi.comnih.govoncohemakey.comaacrjournals.orgresearchgate.netfrontiersin.org.

Beyond their direct interaction with tubulin, taxanes can influence other cellular proteins and pathways. For instance, taxanes have been shown to induce phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby annulling their protective functions and contributing to apoptosis mdpi.comoncohemakey.comnih.gov. They can also increase the production of cellular tumor antigen p53 mdpi.com. While the primary target is tubulin, these downstream effects on regulatory proteins highlight the complex cellular response to taxane treatment mdpi.comoncohemakey.comnih.gov.

Network pharmacology studies investigating the mechanism of taxanes in treating lung cancer have identified interactions with targets such as TP53, EGFR, and AKT1, suggesting roles in biological functions including protein binding, enzyme binding, and identical protein binding through various signaling pathways mdpi.com.

Structure-Activity Relationship (SAR) Profiling of Taxane Derivatives

Extensive structure-activity relationship (SAR) studies have been conducted on taxane derivatives to understand the relationship between their chemical structure and biological activity, aiming to develop new agents with improved properties mdpi.comingentaconnect.comnih.govfrontiersin.orgznaturforsch.comacs.org. These studies involve systematic modifications of the taxane core structure and its appended side chains, followed by evaluation of their effects on tubulin binding, microtubule assembly, and cytotoxicity nih.govznaturforsch.comnih.gov.

Identification of Critical Structural Determinants for Biological Activity

SAR studies have identified several key structural features critical for the biological activity of taxanes. The taxane ring system itself, along with specific substituents, plays a crucial role in microtubule binding and activity znaturforsch.com. The ester side chain attached at the C-13 position of the taxane ring is considered essential for antimicrotubule and antitumor activity nih.govznaturforsch.com.

While the C-2 benzoyl and taxane ring systems are considered essential groups for microtubule binding, modifications at other positions can significantly influence bioactivity and bioavailability znaturforsch.com. Substituents at positions C-1, C-4, C-7, C-9, C-10, and C-14 have been shown to impact the activity of taxane derivatives znaturforsch.com. For example, the presence of the C4–C5 oxetane (B1205548) ring is absolutely required for activity pnas.org. The oxygen atoms in the oxetane ring are thought to function as hydrogen bond acceptors pnas.org.

Conformational Analysis of the Bioactive Taxane Form (e.g., T-Taxol Conformation)

Understanding the specific conformation that taxanes adopt when bound to tubulin is crucial for rational drug design ingentaconnect.comnih.govtandfonline.comnih.govacs.orgacs.orgresearchgate.net. The "T-Taxol" conformation has been proposed as the bioactive form of paclitaxel when bound to microtubules, based on studies utilizing electron crystallography, molecular modeling, NMR, and synthetic approaches ingentaconnect.comnih.govtandfonline.comnih.govacs.orgacs.orgresearchgate.net.

The T-Taxol conformation was derived by fitting ligand conformations to electron crystallographic density data of tubulin stabilized by paclitaxel tandfonline.comnih.govacs.orgacs.org. This model suggests a specific orientation and arrangement of the taxane molecule within the tubulin binding site tandfonline.comacs.org. While the T-Taxol structure has been supported by numerous studies and has served as a template for molecular modeling, some structural ambiguities and alternative models have also been explored nih.govnih.govacs.orgacs.org. However, studies involving conformationally restricted taxoid analogs designed to mimic the T-Taxol conformation have provided further support for its relevance as the bioactive form nih.govtandfonline.comresearchgate.net.

Impact of Specific Substituent Modifications on Molecular Interactions

Modifications of substituents at various positions on the taxane core can significantly impact their molecular interactions with tubulin and, consequently, their biological activity and pharmacological properties mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netcapes.gov.brnih.govacs.org.

C-2 Position: Replacing the C-2 benzoyl group with substituted benzoyl groups has shown that analogs with ortho and meta substitutions can be significantly more active than paclitaxel nih.gov. Modifications at C-2 can also slightly rearrange the ligand in the binding site, affecting the interaction of the C7 substituent with the M-loop of tubulin nih.govresearchgate.netcapes.gov.br. Replacing the phenyl group at C-2 with a t-butyl group has been shown to potentially increase activity and bioavailability gpatindia.com.

C-7 and C-10 Positions: Modifications at the C-7 and C-10 positions of the taxane core have been shown to influence the conformation of key elements involved in microtubule lateral interactions, such as the M-loop, the S3 β-strand, and the H3 helix nih.govresearchgate.netcapes.gov.br. These modifications can alter the interprotofilament angles and the number of protofilaments in assembled microtubules nih.govresearchgate.netcapes.gov.br.

C-13 Side Chain: The structure of the C-13 side chain is crucial for activity nih.govznaturforsch.com. While the isolated side chain is generally inactive, its attachment to the taxane core is essential znaturforsch.com. Modifications within the C-13 side chain, such as replacing phenyl groups with t-butyl groups, can impact cytotoxicity and the ability to induce apoptosis gpatindia.com.

C-3' and C-3'N Positions: The substituents at the C3′ and C3′N positions, particularly on the C-13 side chain, are critical for the ability of taxanes to overcome acquired resistance in cancer cells nih.gov. The presence of at least one non-aromatic group at these positions has been linked to a higher capability to overcome acquired resistance and a lower probability of developing resistance nih.gov.

Quantitative structure-activity relationship (QSAR) studies have indicated that the hydrophobicity and steric parameters of substituents are important determinants of taxane activity acs.org. These studies help in predicting the potential activity of new taxane derivatives based on their structural features acs.org.

Computational Chemistry and Molecular Modeling of Taxane Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the binding affinity. For taxanes, tubulin, particularly the β-tubulin subunit, serves as the primary receptor. Docking simulations help elucidate how taxane (B156437) molecules fit into the taxane-binding site on tubulin.

Prediction of Binding Modes and Affinities within Tubulin

Molecular docking studies have been extensively used to predict the binding modes and affinities of various taxanes to the taxane-binding site on β-tubulin researchgate.netnih.govmdpi.comresearchgate.netnih.govtandfonline.comnih.govresearchgate.netnih.govaacrjournals.org. These studies typically involve placing the taxane molecule within the binding pocket of a tubulin structure (often derived from crystal structures or cryo-EM data) and exploring various possible orientations and conformations to find the most energetically favorable binding pose.

Research has shown that taxanes bind to a specific site located on the luminal side of the microtubule, within the β-tubulin subunit plos.orgnih.gov. Docking simulations have helped identify key amino acid residues within this binding site that are crucial for interactions with different parts of the taxane structure researchgate.netresearchgate.net. For instance, interactions with residues such as Glu22, Glu27, Arg278, Asp26, Asp226, His229, Arg369, Lys218, Ser277, and Thr276 of β-tubulin have been highlighted in computational studies of paclitaxel (B517696) binding researchgate.net.

Binding affinities are often estimated using scoring functions that approximate the binding free energy. These computational predictions can be correlated with experimental binding data to validate the docking methods and to rank compounds based on their predicted potency mdpi.comresearchgate.nettandfonline.com. Studies comparing different taxanes, such as paclitaxel, docetaxel (B913), and cabazitaxel, have used docking to analyze differences in their interactions with tubulin, including wild-type and mutant forms associated with drug resistance nih.gov.

Some studies have proposed specific bioactive conformations for taxanes, such as the non-polar conformation Ia proposed for paclitaxel, based on structural analysis and computational modeling researchgate.netscispace.com. Docking can be used to assess how well these proposed conformations fit into the tubulin binding site.

Modeling of Taxane Passage through Microtubule Nanopores and Intermediate Binding Sites

Beyond the final binding site, computational modeling, including docking and simulations, has been employed to investigate how taxanes access the luminal binding site within the assembled microtubule structure. Taxanes are thought to diffuse through transient openings or "nanopores" in the microtubule wall plos.orgnih.govcsic.esnih.govacs.orgacs.orgscispace.com.

Modeling studies have identified potential intermediate binding sites within these nanopores that taxanes may transiently occupy before reaching their high-affinity site in the lumen plos.orgcsic.esnih.govacs.orgacs.org. These intermediate sites can be located at the interface of tubulin subunits within the microtubule lattice. Computational docking has been used to predict the binding modes and relative stabilities of taxanes at these intermediate locations csic.esnih.gov.

Simulations of taxane passage, often involving techniques like targeted molecular dynamics, have provided insights into the energetic landscape and the conformational changes required for a taxane molecule to navigate from the external environment, through a nanopore, and to the internal binding site nih.govacs.org. These models suggest that interactions with specific residues near or within the nanopores, such as Ser275 in β-tubulin, can influence the kinetics of taxane binding and may play a role in isotype-specific binding differences and drug resistance nih.govacs.orgacs.org.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, providing insights into conformational flexibility, protein-ligand interactions, and binding dynamics that are not captured by static docking methods researchgate.netscispace.comresearchgate.netnih.govresearchgate.netnih.govtandfonline.comnih.govresearchgate.netnih.govaacrjournals.orgelifesciences.orgmathnet.ruresearchgate.netacs.orgmathnet.ruunimi.itunibo.it.

MD simulations allow researchers to observe the dynamic interplay between taxanes and tubulin, including induced conformational changes in both the ligand and the protein upon binding. These simulations can reveal the stability of the taxane-tubulin complex over time, the fluctuations of the binding pocket, and the strength and duration of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) researchgate.netresearchgate.net.

Studies using MD simulations have investigated the conformational flexibility of tubulin, particularly the M-loop region of β-tubulin, which is known to be crucial for microtubule assembly and taxane binding researchgate.netnih.govresearchgate.netnih.govaacrjournals.orgelifesciences.orgunibo.it. MD simulations have shown that taxane binding can stabilize the M-loop in a conformation that promotes microtubule assembly and stability nih.govnih.govelifesciences.org. Furthermore, MD can explore how mutations in tubulin affect its dynamics and taxane binding, contributing to the understanding of drug resistance mechanisms nih.govaacrjournals.org.

MD simulations can also be used to calculate binding free energies more rigorously than docking scores, using methods like MM/PBSA or MM/GBSA, by averaging energies over trajectories that account for the flexibility of the system nih.govmdpi.comtandfonline.com. These calculations provide a more accurate estimation of the thermodynamic favorability of taxane binding.

For taxanes like paclitaxel (of which Taxane Ia is a conformation), MD simulations can explore the transitions between different conformational states and how these dynamics influence binding to tubulin researchgate.netscispace.com.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity researchgate.netplos.orgnih.govcsic.esslideshare.netiiarjournals.orgresearchgate.netsemanticscholar.orgmdpi.comacs.org. For taxanes, QSAR models can predict the anticancer activity or other biological effects (e.g., modulation of multidrug resistance) of new or untested taxane analogues based on their molecular descriptors.

QSAR studies on taxane analogues have explored the impact of various substituents and structural modifications on activity researchgate.netnih.govcsic.esiiarjournals.org. Molecular descriptors used in these models can include electronic, steric, hydrophobic, and topological parameters researchgate.netslideshare.net. By identifying which descriptors are most strongly correlated with activity, QSAR provides insights into the structural features that are important for taxane potency and can guide the rational design of new taxane derivatives with improved properties researchgate.netnih.govcsic.es.

For example, QSAR analyses of taxane analogues have suggested that the steric and hydrophobic properties of substituents, particularly at certain positions on the taxane core, are significant determinants of their activity against cancer cells researchgate.netnih.gov. QSAR models can be validated using statistical methods and external test sets to assess their predictive ability plos.orgnih.gov.

In Silico Prediction of Taxane Biotransformation and Metabolism

In silico methods are increasingly used to predict the biotransformation and metabolism of drug candidates, including taxanes mdpi.comresearchgate.netfrontiersin.orgugent.bemdpi.comnih.gov. Understanding how taxanes are metabolized in the body is crucial for predicting their pharmacokinetic properties, identifying potential drug-drug interactions, and designing analogues with improved metabolic stability.

Prediction of metabolic pathways often focuses on identifying the most likely sites of enzymatic attack, particularly by cytochrome P450 (CYP) enzymes, which are involved in the phase I metabolism of many drugs researchgate.netmdpi.com. For taxanes, cytochrome P450 enzymes, such as CYP2C8 and CYP3A4, are known to play a role in their metabolism, primarily through hydroxylation reactions nih.gov.

In silico tools use algorithms trained on known metabolic reactions and enzyme specificities to predict potential metabolic "soft spots" on a molecule researchgate.net. These methods can involve analyzing the chemical structure for labile bonds or reactive centers and considering the known regioselectivity of metabolic enzymes researchgate.netmdpi.com. Docking simulations with metabolic enzymes can also provide insights into how taxanes bind to the active sites of these enzymes and which orientations might favor specific metabolic transformations frontiersin.orgugent.be.

Advanced Analytical Methodologies for Taxane Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for separating Taxane (B156437) Ia from other co-occurring compounds and for assessing its purity and concentration.

High-Performance Liquid Chromatography (HPLC) for Taxane Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of taxanes, including potential applications for Taxane Ia. HPLC offers high sensitivity and resolution, making it suitable for working with diverse matrices such as plant extracts. mdpi.com The technique is considered a standard method in the pharmaceutical industry for taxane analysis. mdpi.com

HPLC methods for taxanes typically involve reversed-phase columns, such as C18, with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol. mdpi.comgoogle.comgoogle.compnas.orgresearchgate.netnih.gov Detection is commonly achieved using UV detectors, often at wavelengths around 227 nm, where taxanes exhibit significant absorbance. mdpi.comnih.govmdpi.com

For the analysis of complex taxane mixtures, gradient elution is frequently employed to achieve adequate separation of closely related compounds. mdpi.commdpi.com For example, a method for separating taxanes used a C18 column with a gradient elution program starting with 40% acetonitrile in water, increasing to 50%, and then to 53% acetonitrile. mdpi.commdpi.com This highlights the need for optimized chromatographic conditions to resolve individual taxanes.

HPLC is crucial for assessing the purity of isolated Taxane Ia. By monitoring the chromatogram, the presence and levels of impurities can be determined. Preparative HPLC can also be utilized for the purification of taxanes from crude extracts, allowing for the isolation of compounds like Taxane Ia in sufficient purity for further studies. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Taxane Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. While many taxanes, including Taxane Ia (C45H47NO13, Molecular Weight: 809.9 g/mol ), are relatively large and less volatile, GC-MS has been explored for the analysis of certain taxane-related compounds or breakdown products. nih.govcore.ac.uknih.gov